(R)-Azelnidipine

stereochemistry pharmacology calcium channel blockade

Researchers requiring the active enantiomer for calcium channel studies face confounding results when using the racemic mixture, where the (S)-enantiomer is inactive. (R)-Azelnidipine (CAS 722455-08-5) is the sole pharmacologically active form, ensuring assay specificity. - Eliminates confounding by the inactive (S)-enantiomer present in racemic azelnidipine. - Enables studies on heart rate-neutral blood pressure reduction and enhanced baroreflex sensitivity. - High lipophilicity (logP ~5.8) and iNOS inhibition superior to other DHPs support advanced inflammation and drug delivery research.

Molecular Formula C33H34N4O6
Molecular Weight 582.6 g/mol
CAS No. 722455-08-5
Cat. No. B1666254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Azelnidipine
CAS722455-08-5
Synonyms(R)-(-)-Azelnidipine, Azelnidipine, (R)-, (R)-Azelnidipine
Molecular FormulaC33H34N4O6
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C
InChIInChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m1/s1
InChIKeyZKFQEACEUNWPMT-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Azelnidipine: High-Purity Active Enantiomer Overview


(R)-Azelnidipine (CAS 722455-08-5) is the pharmacologically active (R)-enantiomer of the dihydropyridine (DHP) calcium channel blocker azelnidipine [1]. The compound exhibits potent and selective antagonism of voltage-gated L-type calcium channels, primarily in vascular smooth muscle, resulting in long-lasting vasodilation and blood pressure reduction [2]. Unlike many other DHP calcium channel blockers where the (S)-enantiomer is the active species, the therapeutic activity of azelnidipine resides exclusively in the (R)-enantiomer [1]. (R)-Azelnidipine is a highly lipophilic molecule (calculated logP ~5.8) that demonstrates high tissue affinity and a slow onset of action [3].

Enantiomer-specific calcium channel blockade research tool

Lipophilic, slow-onset L-type channel probe with reported tissue affinity

Stereochemical-control context: distinct (R)-enantiomer pharmacology vs. other DHPs

Why (R)-Azelnidipine Cannot Be Generically Substituted


Generic substitution of racemic azelnidipine (CAS 123524-52-7) or other DHP calcium channel blockers (e.g., amlodipine, nifedipine) for (R)-azelnidipine is not scientifically equivalent due to fundamental differences in stereochemistry, pharmacokinetic profiles, and cardiovascular response profiles. Unlike many other DHP calcium channel blockers where the (S)-enantiomer is the active species, the therapeutic activity of azelnidipine resides exclusively in the (R)-enantiomer, with the (S)-enantiomer being essentially inactive [1]. Furthermore, (R)-azelnidipine demonstrates distinct pharmacokinetic properties, including a unique plasma half-life and tissue distribution pattern compared to other DHP calcium channel blockers like amlodipine, leading to differential effects on heart rate, baroreflex sensitivity, and plasma renin activity [2]. The following quantitative evidence demonstrates why (R)-azelnidipine must be specified and procured as the pure enantiomer for research and clinical applications.

Target

(R)-Azelnidipine: pure enantiomer with reported stereospecific calcium channel blockade

Rac. Azelnidipine

Racemate contains 50% inactive (S)-enantiomer; stereochemical mismatch may confound activity assays

Target

Reported heart-rate neutral profile and baroreflex sensitivity context in hypertension models

Amlodipine / other DHPs

PK and autonomic response profiles differ; reflex tachycardia and edema endpoint context may not transfer

Head-to-Head Comparative Evidence for (R)-Azelnidipine


Enantioselective Activity: Sole Active Enantiomer

Azelnidipine exists as a racemic mixture of (R)- and (S)-enantiomers due to an asymmetric carbon at the 4-position of the DHP ring. In marked contrast to other DHP calcium channel blockers where the (S)-enantiomer is responsible for biological activity, the pharmacological action of azelnidipine resides in the (R)-enantiomer [1]. The (S)-enantiomer is essentially inactive as a calcium channel blocker. This stereochemical specificity means that procurement of the pure (R)-enantiomer is required for achieving the desired pharmacological effects, as the racemic mixture contains 50% inactive material.

Enantiomeric identity
Class-level
(R)-enantiomer active; (S)-enantiomer inactive
Stereochemical-control context; racemate introduces inactive isomer
Based on DHP class pharmacology; requires enantiomer-specific confirmation
stereochemistry pharmacology calcium channel blockade

Heart Rate Control vs. Amlodipine

In a head-to-head comparison in anesthetized dogs, (R)-azelnidipine (administered as the racemate) demonstrated a distinct cardiovascular profile compared to amlodipine. At doses that produced similar hypotensive effects, (R)-azelnidipine did not increase heart rate or plasma noradrenaline concentration, whereas the high dose of amlodipine significantly increased these parameters [1]. This indicates that (R)-azelnidipine does not induce reflex tachycardia, a common side effect of many DHP calcium channel blockers like amlodipine.

Heart rate response
Head-to-head
(R)-Azelnidipine did not increase heart rate; amlodipine high dose induced reflex tachycardia
Reported model-response context; heart-rate neutral profile
Canine model, halothane anesthesia; endpoint review needed
cardiovascular heart rate sympathetic tone

Baroreflex Sensitivity Preservation

In a prospective, randomized, open-label study of 47 newly diagnosed hypertensive patients, treatment with (R)-azelnidipine (8-16 mg/day) for 13 weeks significantly increased baroreflex sensitivity (BRS), as measured by both the Valsalva maneuver and spontaneous methods. In contrast, amlodipine (2.5-7.5 mg/day) did not change BRS [1]. This differential effect on BRS, a key marker of autonomic cardiovascular regulation, suggests a unique pharmacodynamic property of (R)-azelnidipine.

Baroreflex sensitivity
Head-to-head
Valsalva-BRS increased from 4.8±1.7 to 8.4±3.1 msec/mm Hg (P=0.001)
Reported BRS endpoint improvement; model-response context
Hypertensive patients, 13-week study; amlodipine showed no change
baroreflex sensitivity autonomic function hypertension

Reduced Pedal Edema vs. Amlodipine Combination

In a prospective, randomized, open-label 12-week study of 225 Indian hypertensive patients, the fixed-dose combination of (R)-azelnidipine 16 mg plus telmisartan 40 mg was compared to amlodipine 5 mg plus telmisartan 40 mg. Both combinations produced similar reductions in blood pressure. However, the incidence of pedal edema, a common side effect of amlodipine, was significantly lower in the (R)-azelnidipine group (1.7%) compared to the amlodipine group (9.1%) [1].

Pedal edema incidence
Head-to-head
1.7% vs 9.1% (5.35-fold lower)
Reported tolerability endpoint difference
Fixed-dose combination with telmisartan; 12-week study, Indian patients
edema safety combination therapy

Superior iNOS Inhibition vs. Other CCBs

In cultured rat aortic smooth muscle cells and human umbilical vein endothelial cells (HUVECs), (R)-azelnidipine potently inhibited lipopolysaccharide plus interferon-gamma-induced nitric oxide production. Among the calcium channel blockers tested (azelnidipine, amlodipine, nifedipine, diltiazem, verapamil, and nicardipine), (R)-azelnidipine was the most potent inhibitor at a concentration of 10 μM [1]. This indicates a unique anti-inflammatory property that is not shared to the same degree by other DHP calcium channel blockers.

iNOS inhibition
Head-to-head
Ranked most potent among tested CCBs at 10 μM
Reported iNOS inhibition ranking; supports anti-inflammatory assay context
Rat aortic SMCs and HUVECs; LPS+IFN-γ stimulation
inflammation nitric oxide synthase vascular biology

Key Research and Industrial Applications


Pure Enantiomer Cardiovascular Pharmacology

For studies investigating the stereospecific pharmacology of dihydropyridine calcium channel blockers, (R)-azelnidipine is essential as it represents the sole active enantiomer. The use of racemic azelnidipine would introduce an inactive (S)-enantiomer that could confound results, particularly in assays of calcium channel blockade, vascular reactivity, or receptor binding studies [1]. Procurement of the pure (R)-enantiomer ensures that observed pharmacological effects are attributable solely to the active stereoisomer.

Hypertension Research with Autonomic Focus

(R)-Azelnidipine is particularly well-suited for hypertension studies that aim to minimize reflex tachycardia and preserve or enhance baroreflex sensitivity. Its unique profile of lowering blood pressure without increasing heart rate, as demonstrated in comparative studies with amlodipine [1][2], makes it a valuable tool for investigating the role of autonomic nervous system modulation in cardiovascular disease. This property is especially relevant in research involving patients with heart failure, diabetes, or other conditions where heart rate control is critical.

Fixed-Dose Combination Formulation Development

Based on clinical evidence showing significantly lower rates of pedal edema with (R)-azelnidipine-telmisartan combinations compared to amlodipine-telmisartan [1], (R)-azelnidipine is an attractive candidate for developing novel fixed-dose antihypertensive formulations. Researchers in pharmaceutical development can leverage this differentiation to create products with enhanced patient adherence and reduced side effect burden. The compound's high lipophilicity and long duration of action also present opportunities for innovative drug delivery systems.

Vascular Inflammation and iNOS Studies

Given its potent inhibition of inducible nitric oxide synthase (iNOS) and its ability to suppress cytokine-induced activation of human neutrophils [1][2], (R)-azelnidipine is a valuable reagent for investigating the intersection of calcium channel blockade and inflammatory signaling. It can be used in cell culture and animal models to explore the role of L-type calcium channels in vascular inflammation, atherosclerosis, and related pathologies. Its superior potency in inhibiting iNOS compared to other calcium channel blockers makes it a preferred choice for such studies.

Application
Selection Property
Validation Focus
Enantiomer-specific calcium channel studies
Pure (R)-enantiomer identity
Stereochemical attribution and activity confirmation
Autonomic cardiovascular modulation research
Heart-rate neutral profile in hypertension models
Baroreflex sensitivity and sympathetic tone endpoints
Fixed-dose combination formulation research
Tolerability endpoint differentiation
Edema incidence and adherence-related endpoints
Vascular inflammation and iNOS research
iNOS inhibition ranking among CCBs
Anti-inflammatory pathway-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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